molecular formula C24H21N3O5S B5789300 2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE

2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE

Cat. No.: B5789300
M. Wt: 463.5 g/mol
InChI Key: RIJPSYHCOYSEJL-IBKVTHIRSA-N
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Description

2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Chemical Reactions Analysis

2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways. This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE can be compared with other thiophene derivatives, such as:

These compounds share similar structural features but differ in their specific applications and mechanisms of action, highlighting the unique properties of this compound.

Properties

IUPAC Name

[2-methoxy-4-[(E)-[[2-[[(E)-3-phenylprop-2-enoyl]amino]acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-31-20-14-18(9-11-19(20)32-24(30)21-8-5-13-33-21)15-26-27-23(29)16-25-22(28)12-10-17-6-3-2-4-7-17/h2-15H,16H2,1H3,(H,25,28)(H,27,29)/b12-10+,26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJPSYHCOYSEJL-IBKVTHIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C=CC2=CC=CC=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)/C=C/C2=CC=CC=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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